molecular formula C11H14ClN3O3 B14914690 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide

Cat. No.: B14914690
M. Wt: 271.70 g/mol
InChI Key: LRWQOMOQCRKOHI-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide is a chemical compound that features a chloro-nitrophenyl group attached to an amino group, which is further connected to an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide typically involves the reaction of 2-chloro-4-nitroaniline with isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The amino group can participate in acylation or alkylation reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((2-Chloro-4-aminophenyl)amino)-N-isopropylacetamide, while substitution of the chloro group can produce various derivatives with different functional groups.

Scientific Research Applications

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A related compound with similar structural features but different functional groups.

    2-Chloro-5-nitrophenol: Another similar compound with a different position of the nitro group.

    4-Chloro-2-nitrophenol: A compound with the chloro and nitro groups in different positions on the aromatic ring.

Uniqueness

2-((2-Chloro-4-nitrophenyl)amino)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14ClN3O3

Molecular Weight

271.70 g/mol

IUPAC Name

2-(2-chloro-4-nitroanilino)-N-propan-2-ylacetamide

InChI

InChI=1S/C11H14ClN3O3/c1-7(2)14-11(16)6-13-10-4-3-8(15(17)18)5-9(10)12/h3-5,7,13H,6H2,1-2H3,(H,14,16)

InChI Key

LRWQOMOQCRKOHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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